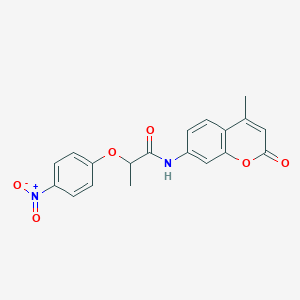![molecular formula C19H29N3O B4727600 4-(1-piperidinyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4727600.png)
4-(1-piperidinyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide
描述
4-(1-piperidinyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, commonly known as PAPPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
PAPPB has been found to exhibit a range of potential therapeutic applications in scientific research. One of the main applications of PAPPB is in the field of cancer research. Studies have shown that PAPPB has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells.
作用机制
PAPPB exerts its anti-cancer effects by inhibiting the activity of a protein called AKT. AKT is a key regulator of cell survival and proliferation and is often overexpressed in cancer cells. By inhibiting AKT activity, PAPPB can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, PAPPB has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that PAPPB can modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This suggests that PAPPB may have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
实验室实验的优点和局限性
One of the main advantages of PAPPB is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, one of the limitations of PAPPB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the long-term effects of PAPPB on human health and its potential side effects.
未来方向
There are several future directions that can be explored in the field of PAPPB research. One possible direction is to investigate the potential applications of PAPPB in the treatment of other types of cancer, such as pancreatic and ovarian cancer. Another direction is to explore the potential applications of PAPPB in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to determine the optimal dosage and administration method of PAPPB for therapeutic purposes.
Conclusion:
In conclusion, PAPPB is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its potent anti-cancer properties and ability to modulate neurotransmitter activity make it a promising candidate for the development of new cancer therapies and treatments for psychiatric disorders. However, more research is needed to determine its long-term effects on human health and its potential side effects.
属性
IUPAC Name |
4-piperidin-1-yl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-11-6-14-21-12-4-5-13-21)17-7-9-18(10-8-17)22-15-2-1-3-16-22/h7-10H,1-6,11-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCFUOJYYDSJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B4727530.png)
![3-tert-butyl-1-(2-methoxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4727545.png)


![7-[3-(dimethylamino)propyl]-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4727557.png)
![N-[4-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4727558.png)

![6-bromo-4-[(4-butyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B4727566.png)
![3,6-diamino-4-ethyl-2-(2-thienylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4727576.png)


![N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4727607.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]-N-propylbenzenesulfonamide](/img/structure/B4727612.png)
![3-(4-methoxyphenyl)-1-(2-phenylvinyl)benzo[f]quinoline](/img/structure/B4727620.png)